N-(3-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c23-16-6-5-7-17(12-16)24-21(27)15-29-20-13-26(19-9-2-1-8-18(19)20)14-22(28)25-10-3-4-11-25/h1-2,5-9,12-13H,3-4,10-11,14-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWMAGRFSWOVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials may include 3-fluoroaniline, 2-oxo-2-pyrrolidine, and indole derivatives. Common synthetic routes may involve:
Nucleophilic Substitution: Reacting 3-fluoroaniline with a suitable acylating agent to form an intermediate.
Thioether Formation: Coupling the intermediate with an indole derivative through a thioether linkage.
Amide Bond Formation: Finalizing the compound by forming an amide bond with 2-oxo-2-pyrrolidine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Affecting pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide ()
- Key Differences: Fluorine at the 2-position of the phenyl ring (vs. 3-position in the target compound).
- Implications: The 2-fluorophenyl group may alter steric interactions in binding pockets. The thiazolidinone moiety could enhance metal-chelating activity, relevant for metalloenzyme inhibition .
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Key Differences :
- Sulfonyl (SO₂) linkage instead of sulfanyl (S).
- Additional trifluoromethylphenyl group on the acetamide nitrogen.
- Implications: Sulfonyl groups increase polarity and may reduce membrane permeability compared to sulfanyl.
Indole Derivatives with Heterocyclic Side Chains
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methyl-sulfanyl)phenyl]acetamide ()
- Key Differences :
- Replacement of indole with a pyrazolone core .
- Methyl-sulfanylphenyl substituent instead of fluorophenyl.
- Implications: Pyrazolone rings are associated with anti-inflammatory activity but may reduce CNS penetration due to increased hydrophilicity.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Key Differences :
- Biphenyl-fluorophenyl group instead of a single fluorophenyl ring.
- Propanamide backbone (vs. acetamide).
- Longer alkyl chains (propanamide) may increase lipophilicity and plasma protein binding .
Sulfanyl/Sulfonyl-Containing Analogues
Methyl-2-[2-(3-phenyl-1H-indol-2-yl)amino]ethanone ()
- Key Differences: Amino-ethanone linkage instead of sulfanyl-acetamide. Absence of fluorophenyl substituents.
- Implications: The amino group introduces basicity, which could improve solubility in acidic environments. Lack of fluorine may reduce halogen-bonding interactions with targets .
Comparative Data Table
Research Implications
- Fluorophenyl Position : The 3-fluorophenyl group in the target compound may offer better steric compatibility with hydrophobic pockets compared to 2-fluorophenyl analogues .
- Sulfanyl vs. Sulfonyl : Sulfanyl linkages balance metabolic stability and permeability, whereas sulfonyl groups improve oxidative stability but reduce bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:
- Step 1 : Preparation of the pyrrolidin-1-yl-ethyl-oxo intermediate via condensation of pyrrolidine with chloroacetyl chloride under basic conditions (e.g., triethylamine in ethanol) .
- Step 2 : Functionalization of the indole core at the 3-position with a sulfanyl group using thiol-disulfide exchange or Mitsunobu reactions .
- Step 3 : Final coupling of the fluorophenyl acetamide moiety via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Key Conditions : Temperature control (0–60°C), anhydrous solvents (e.g., DMF, DCM), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., indole C3-sulfanyl, fluorophenyl aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for : 434.12 g/mol) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What are the primary chemical stability concerns for this compound under experimental storage?
- Methodological Answer : Stability tests should include:
- pH Sensitivity : Evaluate degradation in buffers (pH 3–10) via HPLC over 72 hours. Sulfanyl groups are prone to oxidation; use inert atmospheres (N) or antioxidants (e.g., BHT) .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the indole moiety .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on the indole-sulfanyl pocket for hydrophobic interactions and the fluorophenyl group for π-π stacking .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å). Validate with experimental IC data from kinase inhibition assays .
Q. How should researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Compare results from cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) assays. For instance, discrepancies in IC values may arise from membrane permeability issues, which can be tested via PAMPA assays .
- Metabolite Screening : Use LC-MS to identify active metabolites in cell lysates that might contribute to off-target effects .
Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound?
- Methodological Answer :
- LogP Optimization : Modify the pyrrolidine or fluorophenyl groups to balance lipophilicity (target LogP 2–4) using ClogP calculations .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfanyl oxidation). Introduce methyl groups to block CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
